Cas no 1396799-18-0 (2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole)

2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole
- (1H-indol-2-yl)(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone
- AKOS024542001
- 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole
- 1H-indol-2-yl-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone
- 2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole
- VU0539361-1
- F6240-2832
- 1396799-18-0
-
- Inchi: 1S/C23H24N6O2/c1-31-21-9-5-4-8-20(21)29-16-24-26-22(29)15-27-10-12-28(13-11-27)23(30)19-14-17-6-2-3-7-18(17)25-19/h2-9,14,16,25H,10-13,15H2,1H3
- InChI Key: NQISIFYJTBMNAG-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2C=CC=CC=2N1)N1CCN(CC2=NN=CN2C2C=CC=CC=2OC)CC1
Computed Properties
- Exact Mass: 416.19607403g/mol
- Monoisotopic Mass: 416.19607403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 79.3Ų
2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-2832-10mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-2mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-75mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-1mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-3mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-20mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-50mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-2μmol |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-10μmol |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6240-2832-25mg |
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1396799-18-0 | 25mg |
$109.0 | 2023-09-09 |
2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole Related Literature
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole
Introduction to 2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole (CAS No. 1396799-18-0)
2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole, identified by its CAS number 1396799-18-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperazine moiety linked to an indole core. The presence of multiple functional groups, such as the 2-methoxyphenyl and 4H-1,2,4-triazol-3-ylmethyl substituents, contributes to its unique chemical properties and potential biological activities.
The structural design of 2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole reflects a deliberate synthetic strategy aimed at modulating specific biological pathways. The indole ring is a well-known pharmacophore in medicinal chemistry, often associated with compounds exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The integration of the piperazine group further enhances the compound's potential by introducing basicity and hydrogen bonding capabilities, which are crucial for receptor binding and pharmacological activity.
In recent years, there has been a growing interest in the development of molecules that combine multiple pharmacophores to achieve synergistic effects. The compound 1396799-18-0 exemplifies this trend by incorporating both indole and piperazine moieties into a single molecular entity. This design rationale is supported by emerging research indicating that such hybrid structures can exhibit enhanced binding affinity and improved pharmacokinetic profiles compared to simpler analogs.
One of the most compelling aspects of 2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole is its potential application in the treatment of neurological disorders. The piperazine moiety is particularly relevant in this context, as it has been extensively studied for its role in modulating neurotransmitter systems such as dopamine and serotonin. Preclinical studies have suggested that compounds containing piperazine can interact with these systems in ways that may alleviate symptoms associated with conditions like depression and anxiety.
The 2-methoxyphenyl substituent in the molecule adds another layer of complexity and functionality. This group is known to influence metabolic stability and bioavailability, making it an important consideration in drug design. Additionally, the 4H-1,2,4-triazol-3-ylmethyl part of the structure introduces a heterocyclic ring system that has been shown to enhance binding interactions with biological targets. These features collectively contribute to the compound's potential as a lead molecule for further medicinal chemistry optimization.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging tools such as molecular docking and virtual screening, scientists can identify promising candidates like 1396799-18-0 for experimental validation. These computational approaches have already been instrumental in identifying novel therapeutic agents and optimizing existing ones for improved efficacy and safety.
The synthesis of 2-(4-{4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}piperazine-1-carbonyl)-1H-indole presents unique challenges due to its intricate structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of complex organic molecules. Techniques such as multi-step organic synthesis combined with advanced purification methods allow for the efficient production of high-quality samples suitable for both preclinical and clinical studies.
In conclusion, 1396799-18-0 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive starting point for developing novel therapeutic agents. As our understanding of drug design principles continues to evolve, 1396799-18-0 will likely play a significant role in shaping the future of medicinal chemistry.
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